5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like "5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid" often involves multi-step chemical reactions that require precise control over reaction conditions to achieve high yields and purity. While specific synthesis routes for this compound are not detailed in the provided literature, the development of novel synthetic approaches to similar compounds emphasizes the importance of efficiency, selectivity, and environmental friendliness in organic synthesis (Fatykhov et al., 2020).
Molecular Structure Analysis
Understanding the molecular structure of "5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid" is crucial for predicting its reactivity, stability, and interaction with other molecules. Molecular structure analysis involves techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the arrangement of atoms within the molecule and the configuration of functional groups that determine its chemical properties.
Chemical Reactions and Properties
The reactivity of "5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid" is influenced by its functional groups, including the sulfonyl and chlorobenzoic acid moieties. These groups can undergo various chemical reactions, such as substitution, addition, and elimination, which are fundamental to modifying the compound's structure and enhancing its utility in different applications. The presence of the amino and hydroxyethyl groups may also impart specific chemical properties, such as solubility in water and organic solvents, and the ability to form hydrogen bonds, which are essential for its interaction with biological molecules.
Physical Properties Analysis
The physical properties of "5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2-chlorobenzoic acid," such as melting point, boiling point, solubility, and crystal structure, are critical for its handling, storage, and application in various fields. These properties depend on the molecular structure and the intermolecular forces present within the compound and between the compound and its environment.
Chemical Properties Analysis
The chemical properties of this compound, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are essential for predicting its behavior in chemical reactions and its compatibility with different substrates and reagents. Additionally, the compound's ability to participate in specific chemical reactions, such as coupling reactions, esterification, and sulfonylation, is vital for its functionalization and application in synthetic chemistry (Binkowska, 2015).
properties
IUPAC Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO6S/c12-10-2-1-8(7-9(10)11(16)17)20(18,19)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUMKQZRVIADJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N(CCO)CCO)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5922023 |
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